An In-depth Technical Guide to the Chemical Properties and Applications of 1-(4-Morpholinyl)-1-propanone
An In-depth Technical Guide to the Chemical Properties and Applications of 1-(4-Morpholinyl)-1-propanone
Foreword: Understanding the Utility of a Versatile Amide
Welcome to a comprehensive exploration of 1-(4-morpholinyl)-1-propanone, a tertiary amide of significant interest in synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's properties and applications. Far from being a mere catalog of data, this document aims to provide a causal understanding of why this molecule behaves as it does and how its specific characteristics can be leveraged in a laboratory setting. As a versatile building block, its utility is rooted in the unique interplay between the electron-rich morpholine ring and the electrophilic carbonyl center of the propanoyl group. Throughout this guide, we will delve into its physicochemical properties, spectroscopic signature, synthesis, and safe handling, providing not just data, but actionable insights for your research endeavors.
Core Physicochemical and Structural Properties
1-(4-Morpholinyl)-1-propanone, also known as N-propionylmorpholine, is a colorless to pale yellow liquid at room temperature.[1][2] Its structure features a morpholine ring N-acylated with a propanoyl group. This combination imparts a unique set of properties, including a high boiling point and good solubility in a range of organic solvents. The amide functionality is central to its chemical nature, influencing its polarity, reactivity, and spectroscopic characteristics.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-morpholin-4-ylpropan-1-one | [3] |
| Synonyms | 4-Propionylmorpholine, N-Propanoylmorpholine | [1][4] |
| CAS Number | 30668-14-5 | [3] |
| Molecular Formula | C₇H₁₃NO₂ | [3] |
| Molecular Weight | 143.18 g/mol | [1][3] |
| Appearance | Liquid | [1][2] |
| Density | 1.068 g/mL at 25 °C | [1][2] |
| Boiling Point | 70-75 °C at 0.5 mmHg | [1][2] |
| Flash Point | >110 °C (>230 °F) | [1][2] |
| SMILES | CCC(=O)N1CCOCC1 | [1][5] |
| InChIKey | DLEWDCPFCNLJEY-UHFFFAOYSA-N | [1][3] |
Structural Elucidation and Spectroscopic Profile
The unambiguous identification of 1-(4-morpholinyl)-1-propanone relies on a combination of spectroscopic techniques. Understanding its expected spectral signature is paramount for reaction monitoring and quality control.
Caption: Molecular structure highlighting the morpholine and propanoyl moieties.
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¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint. The ethyl group protons (CH₂CH₃) will appear as a quartet (for the CH₂) and a triplet (for the CH₃) in the upfield region. The eight protons of the morpholine ring are diastereotopic due to the restricted rotation around the N-C(O) bond, leading to complex multiplets. Typically, two distinct groups of signals are observed for the morpholine protons: those adjacent to the nitrogen atom (~3.4-3.7 ppm) and those adjacent to the oxygen atom (~3.6-3.8 ppm).
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¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the carbonyl carbon (~170-175 ppm), the two carbons of the ethyl group, and the four carbons of the morpholine ring (typically two signals for the N-CH₂ carbons and two for the O-CH₂ carbons).
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Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong absorption band of the tertiary amide carbonyl (C=O) stretch, typically appearing in the range of 1630-1670 cm⁻¹. The C-N and C-O stretching vibrations of the morpholine ring will also be present.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to its molecular weight (143.18). Common fragmentation patterns would involve cleavage of the propanoyl group.
Synthesis, Reactivity, and Applications
General Synthesis Pathway
The most direct and common synthesis of 1-(4-morpholinyl)-1-propanone is the acylation of morpholine. This reaction is typically achieved by treating morpholine with propionyl chloride or propionic anhydride, usually in the presence of a base (like triethylamine or pyridine) to scavenge the HCl or propionic acid byproduct. The choice of an aprotic solvent such as dichloromethane (DCM) or diethyl ether is standard.
Caption: A typical workflow for the synthesis of 1-(4-Morpholinyl)-1-propanone.
Reactivity Profile
The reactivity is dominated by the amide functional group. The lone pair on the nitrogen atom is delocalized into the carbonyl group, making the nitrogen less basic than in the parent morpholine and the carbonyl carbon less electrophilic than in a ketone. Nonetheless, the carbonyl oxygen can be protonated under acidic conditions, and the amide can be hydrolyzed to morpholine and propionic acid under strong acidic or basic conditions with heating. The α-protons on the ethyl group can be deprotonated by strong bases to form an enolate, enabling further functionalization at that position.
Applications in Drug Discovery and Organic Synthesis
The true value of 1-(4-morpholinyl)-1-propanone lies in its role as a versatile intermediate. The morpholine moiety is a common scaffold in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. This compound serves as a readily available starting material for introducing the N-propionylmorpholine fragment into larger, more complex molecules.
For instance, derivatives of morpholine are crucial intermediates in the synthesis of various pharmacologically active agents. While direct use in a specific major drug is not prominently cited, its structural motif is found in many developmental compounds. For example, related morpholine-containing structures are key intermediates for anticoagulants like Apixaban.[6] The synthesis of such complex molecules often involves building blocks that can be reliably and efficiently prepared, a role for which 1-(4-morpholinyl)-1-propanone is well-suited.
Safety, Handling, and Storage
Scientific integrity demands rigorous attention to safety. 1-(4-Morpholinyl)-1-propanone possesses specific hazards that must be managed with appropriate laboratory practices.
Table 2: GHS Hazard and Safety Information
| Category | Information | Source(s) |
| Pictograms | GHS07 (Exclamation Mark) | [1][2] |
| Signal Word | Warning | [1][2][3] |
| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. | [1][2][3] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. P301+P317: IF SWALLOWED: Get medical help. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P317: If eye irritation persists: Get medical help. P501: Dispose of contents/container to an approved waste disposal plant. | [1][3] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | [2] |
Experimental Protocols
The following protocols are provided as a self-validating framework. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the process.
Protocol 1: Synthesis of 1-(4-Morpholinyl)-1-propanone via Acylation
Objective: To synthesize 1-(4-morpholinyl)-1-propanone from morpholine and propionyl chloride with a purity suitable for further synthetic steps.
Materials:
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Morpholine
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (1.0 eq) and anhydrous DCM (approx. 10 volumes). Cool the flask to 0 °C in an ice bath.
-
Rationale: Cooling the reaction mixture controls the exothermic reaction between the amine and the highly reactive acyl chloride, preventing side reactions. Anhydrous solvent is used to prevent hydrolysis of the propionyl chloride.
-
-
Addition of Reagents: Add triethylamine (1.1 eq) to the stirred solution. Slowly add propionyl chloride (1.05 eq) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
Rationale: Triethylamine acts as a base to neutralize the HCl generated during the reaction, forming triethylammonium chloride salt and driving the reaction to completion. Slow addition is critical for temperature control.
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-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the morpholine starting material is consumed.
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Workup - Quenching: Slowly pour the reaction mixture into deionized water (5 volumes) in a separatory funnel to quench the reaction and dissolve the triethylammonium chloride salt.
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Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 3 volumes), saturated NaHCO₃ solution (2 x 3 volumes), and finally with brine (1 x 3 volumes).
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Rationale: The HCl wash removes any unreacted morpholine and triethylamine. The NaHCO₃ wash removes any residual acidic impurities. The brine wash helps to remove residual water from the organic layer before drying.
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-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Purification: The resulting crude oil can be purified by vacuum distillation to yield pure 1-(4-morpholinyl)-1-propanone as a clear liquid.
Protocol 2: Quality Control via ¹H NMR Spectroscopy
Objective: To confirm the identity and assess the purity of the synthesized 1-(4-morpholinyl)-1-propanone.
Materials:
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Synthesized 1-(4-morpholinyl)-1-propanone sample
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Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)
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NMR tube
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Pipette
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.
-
Rationale: CDCl₃ is a standard deuterated solvent for non-polar to moderately polar organic compounds. TMS serves as the internal standard, with its signal defined as 0.00 ppm.
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-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.
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Data Acquisition: Acquire the ¹H NMR spectrum. A standard acquisition includes a 90° pulse, an acquisition time of ~2-4 seconds, and a relaxation delay of ~1-5 seconds.
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
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Spectral Analysis:
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Verification: Integrate the signals and compare the chemical shifts (δ) and splitting patterns to the expected values for the target compound.
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Purity Assessment: Look for signals corresponding to residual solvent (e.g., DCM at ~5.30 ppm) or starting materials. The integral ratios should correspond to the number of protons in each environment (e.g., the ratio of the ethyl CH₃ triplet to the CH₂ quartet should be 3:2). The absence of significant impurity peaks confirms high purity.
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Conclusion
1-(4-Morpholinyl)-1-propanone is a compound of significant practical importance in the field of organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an invaluable tool for researchers. This guide has provided a comprehensive overview, grounded in established data and practical laboratory considerations, to empower scientists in leveraging this versatile chemical building block for their research and development objectives.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 225447, 1-(4-Morpholinyl)-1-propanone. Retrieved from [Link]3][5]
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Australian Industrial Chemicals Introduction Scheme (AICIS) (2021). Evaluation statement for 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-. Retrieved from [Link].
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Solanki, P. V., Dhokrat, P. A., Uppelli, S. B., & Mathad, V. T. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences, 3(9), 1775-1781. Retrieved from [Link]6]
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PubChemLite (n.d.). 1-(4-morpholinyl)-1-propanone. Retrieved from [Link]5]
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Amerigo Scientific (n.d.). Product Page for 1-(4-Morpholinyl)-1-propanone (97%). Retrieved from [Link]4]
Sources
- 1. 1-(4-吗啉基)-1-丙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-MORPHOLINOPROPAN-1-ONE | 30668-14-5 [amp.chemicalbook.com]
- 3. 1-(4-Morpholinyl)-1-propanone | C7H13NO2 | CID 225447 - PubChem [pubchem.ncbi.nlm.nih.gov]
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(Image placeholder: A chemical drawing showing Morpholine + Propionyl Chloride -> 1-(4-Morpholinyl)-1-propanone, with Triethylamine over the reaction arrow and Dichloromethane as the solvent.)